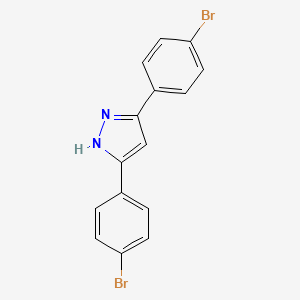

3,5-bis(4-bromophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-bis(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFJTBXQXIJRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295411 | |

| Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21399-30-4 | |

| Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21399-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3,5 Bis 4 Bromophenyl 1h Pyrazole and Its Analogues

Classical Cyclocondensation Routes

Traditional methods for pyrazole (B372694) synthesis often rely on the cyclocondensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. These methods are foundational and still widely used due to their simplicity and the availability of starting materials.

Hydrazine and 1,3-Dicarbonyl Compound Condensations

The most classical and straightforward method for synthesizing the pyrazole ring is the reaction between a hydrazine and a 1,3-dicarbonyl compound. lookchem.comnih.govcdnsciencepub.com This reaction typically proceeds under acidic or basic conditions and involves the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

For the synthesis of 3,5-diarylpyrazoles, a 1,3-diaryl-1,3-propanedione is the key dicarbonyl precursor. The reaction with hydrazine hydrate (B1144303) leads to the formation of the corresponding 3,5-diaryl-1H-pyrazole. A specific example is the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from 4-bromophenylhydrazine and acetylacetone. rsc.org While this method is effective, a significant drawback when using unsymmetrical 1,3-diketones is the potential for the formation of a mixture of two regioisomers. lookchem.comnih.gov However, with a symmetrical diketone like 1,3-bis(4-bromophenyl)-1,3-propanedione, this issue is circumvented, leading to a single product, 3,5-bis(4-bromophenyl)-1H-pyrazole.

The reaction conditions for these condensations can be varied. For instance, the synthesis of various pyrazole derivatives has been achieved by refluxing a 1,3-diketone with different hydrazine derivatives in ethanol. dergipark.org.tr In some cases, the 1,3-dicarbonyl compound can be generated in situ from simpler starting materials like ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole in a one-pot process. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines

| 1,3-Dicarbonyl Compound | Hydrazine | Product | Reference |

|---|---|---|---|

| 1,3-Diaryl-1,3-propanedione | Hydrazine hydrate | 3,5-Diaryl-1H-pyrazole | lookchem.com |

| Acetylacetone | 4-Bromophenylhydrazine | 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | rsc.org |

| 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-Bromoaniline (precursor to hydrazine) | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | dergipark.org.tr |

| Ketones + Acid Chlorides (in situ) | Hydrazine | 3,5-Disubstituted pyrazoles | organic-chemistry.org |

Reactions with α,β-Unsaturated Carbonyl Systems

An alternative classical route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones). nih.govbeilstein-journals.org This reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and subsequent oxidation or elimination to yield the pyrazole. nih.govbeilstein-journals.org

The synthesis of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (a pyrazoline) has been reported by refluxing (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one with phenylhydrazine (B124118) in glacial acetic acid. nih.gov The resulting pyrazoline can then be oxidized to the corresponding pyrazole. The oxidation step is often spontaneous in the presence of air, or it can be facilitated by an oxidizing agent. nih.gov When a leaving group is present on the hydrazine, such as a tosyl group, elimination occurs directly to form the aromatic pyrazole. nih.govbeilstein-journals.org

This methodology has been extended to the synthesis of pyrazole-containing α-amino acids, where β-aryl α,β-unsaturated ketones are reacted with phenylhydrazine, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the pyrazole ring regioselectively. rsc.org The reaction of α,β-unsaturated ketones with hydrazine derivatives can sometimes lead to a mixture of regioisomers. researchgate.net

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls and Hydrazines

| α,β-Unsaturated Carbonyl | Hydrazine | Intermediate/Product | Conditions/Reagents | Reference |

|---|---|---|---|---|

| (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | Phenylhydrazine | 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Glacial acetic acid, reflux | nih.gov |

| β-Aryl α,β-unsaturated ketones | Phenylhydrazine | Pyrazole derived α-amino acids | DDQ for oxidation | rsc.org |

| α,β-Unsaturated ketones | Hydrazine derivatives | Mixture of pyrazole regioisomers | Cyclo-condensation | researchgate.net |

Advanced Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced a variety of catalytic methods to improve the efficiency, selectivity, and substrate scope of pyrazole synthesis. These methods often involve transition metals that facilitate key bond-forming steps.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted pyrazoles. lookchem.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is particularly useful for introducing aryl groups onto the pyrazole ring.

For instance, the synthesis of 4,5-diarylpyrazoles can be achieved through the direct diarylation of pyrazoles with aryl bromides using a palladium catalyst. lookchem.com This method allows for the introduction of two aryl groups in a single step. Similarly, N-arylpyrazoles can be synthesized via the palladium-catalyzed coupling of pyrazole derivatives with aryl triflates. organic-chemistry.org A study demonstrated the use of tBuBrettPhos as a ligand for the efficient coupling of various aryl triflates with pyrazoles, including sterically hindered substrates. organic-chemistry.org

The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been achieved through a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 4-position of a pre-functionalized pyrazole. rsc.org Furthermore, regioselective synthesis of 1-methyl-3,5-diarylpyrazoles has been accomplished via palladium-catalyzed coupling of 3(5)-pyrazolyl nonaflates with aryl boronic acids. sci-hub.in

Table 3: Palladium-Catalyzed Synthesis of Substituted Pyrazoles

| Pyrazole Precursor | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| Pyrazole | Aryl bromides | Palladium catalyst | 4,5-Diarylpyrazoles | lookchem.com |

| Pyrazole derivatives | Aryl triflates | Pd/tBuBrettPhos | N-Arylpyrazoles | organic-chemistry.org |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Palladium catalyst | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | rsc.org |

| 3(5)-Pyrazolyl nonaflates | Aryl boronic acids | Palladium catalyst | 1-Methyl-3,5-diarylpyrazoles | sci-hub.in |

Copper-Catalyzed Condensation Reactions

Copper catalysts have emerged as effective and less expensive alternatives to palladium for the synthesis of pyrazoles. thieme-connect.comnih.govrsc.org Copper-catalyzed methods can promote condensation reactions under milder conditions and often with high efficiency.

An efficient synthesis of substituted pyrazoles has been developed through a copper-catalyzed condensation reaction at room temperature, which avoids the need for an acid catalyst. thieme-connect.com This method has a broad substrate scope. Copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes have also been reported to smoothly form 1,3- and 1,3,4-substituted pyrazoles. rsc.org This process involves copper-promoted N-O bond cleavage and C-C/C-N/N-N bond formations.

Furthermore, a copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant has been shown to produce different classes of pyrazoles depending on the solvent used. nih.gov Another approach involves the copper-catalyzed sydnone-alkyne cycloaddition reaction to construct 1,4-disubstituted pyrazoles from arylglycines in a one-pot procedure. acs.org

Zinc-Mediated Synthesis Protocols

Zinc-based catalysts and mediators have also found application in the synthesis of pyrazoles and their precursors. lookchem.comorganic-chemistry.orgacs.org Zinc triflate has been used to catalyze the regioselective reaction of arylhydrazines with 3-butynol to produce aryl-substituted pyrazolines, which can then be oxidized to the corresponding pyrazoles in a one-pot procedure. organic-chemistry.org This method is notable for its high yields and tolerance of various functional groups on the arylhydrazine. organic-chemistry.org

A one-pot, palladium- and copper-free synthesis of 3,5-disubstituted-1H-pyrazoles has been developed using silica-supported zinc bromide. lookchem.com In this procedure, acid chlorides react with terminal alkynes to form α,β-unsaturated ynones, which then undergo in situ cyclocondensation with hydrazine to yield the pyrazole. lookchem.com This method is efficient and proceeds under aerobic conditions. More recently, an immobilized lipase (B570770) on a zinc-based metal-organic framework (MOF) has been used as a biocatalyst for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. beilstein-journals.org For the synthesis of 3,5-disubstituted pyrazoles, a common MCR involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and often another component that helps to form the dicarbonyl species in situ. beilstein-journals.org

One notable three-component strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of aldehydes, ketones, and hydrazines. rsc.org This can be performed in a one-pot fashion, often under microwave irradiation to accelerate the reaction and improve yields. rsc.org The initial step is typically the formation of a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. rsc.org Another approach utilizes enaminones, aryl hydrazine hydrochlorides, and alkynes as the starting materials. rsc.org

A regioselective, transition-metal-free, and oxidant-free three-component [3+2] cycloaddition reaction has been reported for the synthesis of 3,4,5-trisubstituted pyrazoles. rsc.org This method employs thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine in the presence of a base like cesium carbonate. rsc.org

The following table summarizes some examples of multicomponent reactions for pyrazole synthesis:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Aldehydes | Ketones | Hydrazines | Microwave irradiation | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| Enaminones | Aryl hydrazine hydrochlorides | Alkynes | Rhodium catalyst | Aryl pyrazoles | rsc.org |

| Thiazolidinedione chalcones | Benzaldehydes | N-Tosyl hydrazine | Cs₂CO₃ | 3,4,5-Trisubstituted pyrazoles | rsc.org |

| Iodochromones | Hydrazine | --- | Suzuki coupling conditions | 3,4-Substituted pyrazoles | beilstein-journals.org |

| Malononitrile | Aldehydes | Hydrazines | --- | Pyrazoles with various substituents | beilstein-journals.org |

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. nih.gov

A common approach involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org Sydnones, which are mesoionic compounds, also serve as effective 1,3-dipoles. acs.orgnih.gov They react with alkynes, particularly electron-deficient ones like dimethyl acetylenedicarboxylate (B1228247) (DMAD), via a thermal 1,3-dipolar cycloaddition to produce pyrazoles. beilstein-journals.orgmdpi.com While these reactions can be highly efficient, they sometimes require harsh conditions such as high temperatures. nih.govbeilstein-journals.org To address this, copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has been developed to achieve better regioselectivity under milder conditions. nih.gov

Another variation utilizes nitrile imines, generated in situ, which react with alkynes to form pyrazoles. rsc.org For instance, the reaction of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates provides a route to 1,3,5-trisubstituted pyrazoles in high yields. rsc.org

The table below provides an overview of different 1,3-dipolar cycloaddition methods for pyrazole synthesis:

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Diazo compounds (from aldehydes) | Terminal alkynes | --- | 3,5-Disubstituted pyrazoles | acs.org |

| Sydnones | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or xylene, heat | 1-Arylpyrazoles | beilstein-journals.orgmdpi.com |

| Sydnones | Alkynes | Copper catalyst (CuSAC) | Regioselective pyrazoles | nih.gov |

| Nitrile imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | --- | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| 2-Alkynyl-1,3-dithianes | Sydnones | Base-mediated | Polysubstituted pyrazoles | nih.gov |

Modern Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, modern techniques like microwave-assisted synthesis and flow chemistry have been increasingly adopted for the synthesis of pyrazoles. rsc.orgtandfonline.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as rapid heating, reduced reaction times, and often improved yields and selectivity. rsc.orgtandfonline.comnih.gov In the context of pyrazole synthesis, microwave-assisted organic synthesis (MAOS) has been successfully applied to various reaction types. tandfonline.comdergipark.org.tr

For instance, the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, ketones, and hydrazines is efficiently carried out under microwave irradiation. rsc.org Similarly, the synthesis of fused pyrazoles, such as pyrazolo[3,4-c]quinolines, from β-chlorovinylaldehyde and hydrazine hydrate has been achieved using microwave-assisted solvent-free conditions. scholarsresearchlibrary.com This method not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent usage. nih.govdergipark.org.tr The rapid and efficient nature of microwave synthesis makes it particularly suitable for the generation of libraries of pyrazole derivatives for drug discovery. nih.govyoutube.com

Flow Chemistry Protocols

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous benefits over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.netmdpi.comrsc.orgdoaj.orgspringerprofessional.de This technology has been effectively applied to the synthesis of pyrazoles, enabling the development of more efficient and sustainable processes. mdpi.comdoaj.org

A two-step continuous flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. mdpi.com Another approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine in a flow system. rsc.org This multistep process provides direct access to valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org

Flow chemistry also allows for the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures, which can be challenging in batch reactors. nih.govmit.edu This has been utilized in the synthesis of highly functionalized fluorinated pyrazoles through a telescoped flow process involving diazoalkane formation and subsequent [3+2] cycloaddition. nih.govmit.edu The modular nature of flow systems also facilitates the integration of synthesis, purification, and analysis, accelerating the optimization of reaction conditions. galchimia.comuc.pt

The following table highlights key features of modern synthetic techniques for pyrazole synthesis:

| Technique | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields, green chemistry | One-pot synthesis of 1,3,5-trisubstituted pyrazoles | rsc.orgrsc.orgtandfonline.com |

| Flow Chemistry | Enhanced safety, scalability, precise control, integration of steps | Continuous synthesis of 3,5-disubstituted pyrazoles from alkynes and hydrazine | mdpi.comrsc.orgdoaj.org |

Derivatization Strategies of the Pyrazole Nucleus (e.g., Phosphorylation)

The functionalization of the pre-formed pyrazole ring is a crucial strategy for creating a diverse range of derivatives with tailored properties. chim.it The pyrazole nucleus is a π-excessive system, making it susceptible to electrophilic attack, primarily at the C-4 position. chim.itmdpi.com Conversely, nucleophilic substitution is less common but can occur at the C-3 and C-5 positions, especially when activated by electron-withdrawing groups. chim.it

One significant derivatization is phosphorylation, which involves the introduction of a phosphonate (B1237965) group onto the pyrazole ring. rsyn.orgresearchgate.net Phosphonates are known to mimic carboxylic acids and can modulate the biological activity of molecules. rsyn.orgresearchgate.netnih.gov The synthesis of phosphonylpyrazoles can be achieved through several routes, including the phosphorylation of a pre-existing pyrazole ring or by constructing the pyrazole ring from phosphorus-containing precursors. rsyn.org

The Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates, which can be incorporated into pyrazole-containing structures. nih.gov This three-component reaction typically involves an amine, a carbonyl compound, and a phosphite. nih.gov Another approach is the Pudovik reaction. nih.gov Palladium-catalyzed cross-coupling reactions are also effective for introducing phosphorus substituents at various positions of the pyrazole ring. rsyn.org

Synthesis from Chalcone (B49325) Epoxides and Related Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles. orientjchem.orgcore.ac.uk A common synthetic route involves the reaction of chalcones with hydrazine derivatives. core.ac.uknih.govresearchgate.net

A key intermediate in some synthetic pathways is the chalcone epoxide. documentsdelivered.comresearchgate.net These epoxides can be synthesized by the oxidation of chalcones, for example, using hydrogen peroxide in the presence of a base. researchgate.net The resulting chalcone epoxides can then react with hydrazine hydrate or phenylhydrazine to yield hydroxypyrazolines. documentsdelivered.com These hydroxypyrazolines can be subsequently dehydrated to form the corresponding pyrazoles.

Alternatively, chalcones can be converted into 1,3-diketones, which are then cyclized with hydrazine to afford 3,5-diarylpyrazoles. researchgate.net This multi-step sequence typically involves the bromination of the chalcone, followed by conversion to the β-diketone and subsequent ring closure with hydrazine. researchgate.net

The following table summarizes the synthesis of pyrazoles from chalcone derivatives:

| Starting Material | Reagent | Intermediate | Product | Reference |

| Chalcone | Hydrazine hydrate | Pyrazoline | Pyrazole | core.ac.uknih.govresearchgate.net |

| Chalcone epoxide | Hydrazine hydrate | Hydroxypyrazoline | Pyrazole | documentsdelivered.com |

| Chalcone | Bromine, then sodium methoxide, then hydrazine hydrate | Chalcone dibromide, 1,3-diketone | 3,5-Diarylpyrazole | researchgate.net |

| Chalcone | Malononitrile, then hydrazine | Pyridine-3-carbonitriles | Pyridine-substituted pyrazoles | orientjchem.org |

Iii. Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography Studies

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique has been instrumental in elucidating the structural intricacies of pyrazole (B372694) derivatives, including those bearing bromophenyl substituents.

Interactive Table: Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

| Z | 4 |

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. In pyrazole-containing structures, hydrogen bonding is a predominant interaction that directs the self-assembly of molecules. nih.gov The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the structure and bonding of molecules and are essential for characterizing newly synthesized compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. In pyrazole derivatives, the protons on the aromatic rings typically appear as multiplets in the downfield region of the spectrum. The chemical shifts of the pyrazole ring protons are also characteristic. For the parent 1H-pyrazole, the proton attached to the nitrogen appears at a significantly downfield shift. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the phenyl rings and the pyrazole ring are diagnostic and can be used to confirm the structure of the compound. semanticscholar.orgrsc.org

Interactive Table: Representative NMR Data for a Pyrazole Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H | Aromatic Protons: multiplet |

| Pyrazole CH: characteristic shift | |

| NH Proton: downfield shift | |

| ¹³C | Aromatic Carbons: various shifts |

| Pyrazole Carbons: characteristic shifts |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational bands include:

N-H stretching: A band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the pyrazole ring typically appears in the region of 1500-1650 cm⁻¹.

C-H stretching: Aromatic and pyrazole C-H stretching vibrations are observed around 3000-3100 cm⁻¹.

C-Br stretching: The carbon-bromine bond will give rise to a characteristic absorption in the fingerprint region of the spectrum.

The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the structure of 3,5-bis(4-bromophenyl)-1H-pyrazole. nist.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this technique reveals characteristic absorption bands that correspond to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent used.

The UV-Vis spectrum of the parent 1H-pyrazole shows an absorption maximum (λmax) at 210 nm in the gas phase. nist.gov The introduction of chromophoric groups, such as the bromophenyl substituents in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

Detailed UV-Vis spectroscopic data for this compound is presented in the table below, showcasing the influence of substituents on the electronic absorption properties of the pyrazole core.

| Compound | λmax (nm) | Solvent/Phase |

| 1H-Pyrazole | 210 | Gas Phase |

Note: Specific experimental λmax values for this compound were not available in the searched literature. The table reflects data for the parent pyrazole for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through fragmentation patterns. In the analysis of this compound, mass spectrometry confirms the molecular formula and offers insights into the stability of the molecular ion and its subsequent fragmentation pathways.

The molecular weight of this compound is 380.02 g/mol . The presence of two bromine atoms is a distinctive feature in the mass spectrum, leading to a characteristic isotopic pattern for the molecular ion peak ([M]+) and its fragments due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

While a specific mass spectrum for this compound is not detailed in the provided search results, data for related pyrazole derivatives illustrate the utility of this technique. For instance, the mass spectrum of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole shows a molecular ion peak [M+H]+ at m/z = 251. rsc.org This demonstrates the common observation of protonated molecular ions in electrospray ionization (ESI) mass spectrometry.

The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of a related compound, 1,3-bis(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, which provides an indication of the expected values for this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 404.92328 |

| [M+Na]+ | 426.90522 |

| [M-H]- | 402.90872 |

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides the empirical formula of a compound, which can be compared with the calculated values based on the proposed molecular formula to verify its purity and composition.

For this compound (C15H10Br2N2), the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic weights. While specific experimental data for this compound was not found, a study on the related compound 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (C21H16Br2N2) provides a relevant example of the application of this technique. nih.gov

The calculated and found elemental analysis values for this related pyrazoline derivative are presented in the table below, demonstrating the close agreement typically observed for pure compounds. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.29 | 55.21 |

| Hydrogen (H) | 3.54 | 3.48 |

| Nitrogen (N) | 6.14 | 6.10 |

This close correlation between the calculated and experimentally determined percentages for a similar compound underscores the reliability of elemental analysis in confirming the elemental composition of newly synthesized molecules like this compound.

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of pyrazole (B372694) derivatives. By utilizing functionals like B3LYP combined with various basis sets, researchers can accurately model the molecule's characteristics.

Theoretical geometry optimization of pyrazole derivatives is typically performed to determine the most stable three-dimensional conformation of the molecule. These calculations predict key structural parameters such as bond lengths and bond angles. For instance, in a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the crystal structure was determined, providing experimental values that can be compared with theoretical predictions. researchgate.net The structure of this related molecule was found to be orthorhombic. researchgate.net In computational studies on similar pyrazoline molecules, the geometries are optimized, and the results are often compared with experimental X-ray diffraction data to validate the chosen theoretical method. nih.govnih.gov For example, the bond lengths in the pyrazole ring, such as the N–N bond, and the dihedral angles between the pyrazole and the attached phenyl rings are critical parameters determined through these optimizations. nih.govnih.gov

Table 1: Selected Crystallographic Data for the related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

Note: This data is for a structurally related compound and serves as an example of the type of parameters determined.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. bhu.ac.inresearchgate.net

In studies of various bromophenyl-substituted pyrazole derivatives, the HOMO is often located over the pyrazole ring and the adjacent phenyl rings, while the LUMO may be distributed differently depending on the specific substituents. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net These calculations are instrumental in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. The energy gap can also be used to calculate other quantum chemical parameters like chemical hardness, chemical potential, and global electrophilicity index. nih.govunar.ac.id

Table 2: Example FMO Data for a Substituted Pyrazole Derivative researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.3143 |

| ELUMO | -2.6024 |

Note: This data is from a study on 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole and is presented to illustrate the concept.

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. bhu.ac.inresearchgate.net The MESP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. In pyrazole derivatives, the electronegative nitrogen atoms of the pyrazole ring typically represent a region of negative electrostatic potential. researchgate.netresearchgate.net

Mulliken atomic charge analysis provides a quantitative measure of the partial atomic charges on each atom within the molecule. bhu.ac.indergipark.org.tr This analysis helps in understanding the electronic distribution and identifying charge transfer within the molecule. For example, in a study of a bromophenyl pyrazole derivative, Mulliken charge analysis showed that all hydrogen atoms carried a positive charge, while the electronegative nitrogen and bromine atoms had negative charges. dergipark.org.trresearchgate.net

DFT calculations are employed to predict the vibrational frequencies of molecules, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.govderpharmachemica.com This comparison helps in the assignment of vibrational modes to specific bonds and functional groups within the molecule. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method. unar.ac.id

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the compound. nih.gov This analysis provides information on the electronic transitions occurring within the molecule, such as π→π* transitions, and helps in understanding its photophysical properties. unar.ac.id The calculated absorption wavelengths can be correlated with the HOMO-LUMO energy gap. nih.gov

Molecular Mechanics Calculations

While DFT is a quantum mechanical method, molecular mechanics offers a faster, classical mechanics-based approach to study large molecular systems. It uses force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. Although less common in recent literature for detailed analysis of single small molecules compared to DFT, molecular mechanics can be used for initial conformational searches and to handle larger systems, such as molecular aggregates or interactions with biomolecules. For pyrazole derivatives, molecular mechanics could be employed to explore the potential energy surface and identify low-energy conformers before subjecting them to more rigorous DFT optimization.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net For pyrazole derivatives, which are known for a wide range of biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric). By correlating these descriptors with observed activity (such as cytotoxicity against cancer cells), a predictive model is built. researchgate.net Such studies are crucial in rational drug design, allowing for the virtual screening of compound libraries and the prioritization of candidates for synthesis and testing. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique extensively used in drug discovery to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This analysis helps in understanding the binding mechanism and affinity, providing crucial insights into the potential biological activity of a compound. For pyrazole derivatives, including 3,5-bis(4-bromophenyl)-1H-pyrazole, molecular docking studies are instrumental in identifying potential therapeutic targets and elucidating the structural basis for their activity.

While specific docking studies on this compound are not extensively detailed in publicly available literature, numerous studies on structurally related brominated pyrazole and pyrazoline compounds provide a strong framework for understanding its potential interactions. These studies reveal that pyrazole derivatives can effectively bind to the active sites of various enzymes and proteins, often through a combination of hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov

A prominent target for pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Inhibition of this enzyme leads to the blockage of DNA synthesis, resulting in bacterial cell death. nih.gov Docking studies on novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have identified key interactions within the DNA gyrase active site. For instance, compound 3k in one study was stabilized by π-cation bonds with residues ARG84 and ARG144, alongside several hydrogen bonds, demonstrating potent inhibitory activity. nih.gov Similarly, other pyrazole derivatives have shown strong binding affinities to DNA gyrase, with calculated binding energies indicating stable complex formation. nih.govresearchgate.netmdpi.com

Another significant target for pyrazole compounds is the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and is implicated in diseases like cancer. nih.govmdpi.com Molecular docking has been used to investigate how pyrazole derivatives can inhibit NF-κB activation. These studies show that the ligands can fit snugly into the active site of NF-κB proteins, forming hydrogen bonds and other non-bonded interactions that stabilize the complex and inhibit its function. mdpi.com

The insights from these computational analyses are crucial for the rational design of new, more potent inhibitors. By understanding the specific amino acid residues and types of interactions that are critical for binding, modifications can be made to the lead compound's structure, such as the one on this compound, to enhance its binding affinity and selectivity for a desired biological target.

| Compound Type | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Ferrocenyl-substituted pyrazole | DNA Gyrase (PDB: 6QX2) | Alanine 588 | -9.6 | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | ARG 84, GLY 85, ARG 144 | Not Specified | nih.gov |

| Pyxinol derivatives | NF-κB (p65–p50 heterodimer, PDB: 1VKX) | Not Specified | < -7.0 | mdpi.com |

| Pyrazole-pyridazine hybrids | COX-2 (PDB: 3LN1) | Gln178, Ala513, Ser339, Arg499, Phe504 | -4.5 to -5.4 | nih.gov |

| 1H-pyrazole derivatives | VEGFR-2 (PDB: 2QU5) | Not Specified | -10.09 | researchgate.netnih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational chemistry method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis structure representation of chemical bonding. nih.govuni-muenchen.de This approach provides detailed insights into the electron density distribution, atomic charges, hybridization, and, crucially, the stabilizing effects of electron delocalization within a molecule. For this compound, NBO analysis can elucidate the intramolecular interactions that govern its stability and reactivity.

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (i.e., bonding orbitals and lone pairs) and empty "acceptor" NBOs (i.e., antibonding orbitals). echemi.comstackexchange.com The stabilization energy associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uba.arwisc.edu This energy, denoted as E(2), quantifies the extent of electron delocalization, also known as hyperconjugation, from a filled orbital to an empty one. youtube.com A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. nih.gov

π → π Interactions:* Delocalization of π-electrons from the filled π-bonding orbitals of the pyrazole and phenyl rings into the empty π*-antibonding orbitals. These interactions are fundamental to the aromatic character and planarity of the ring systems. Studies on related aromatic pyrazoles have identified significant stabilization energies from these interactions, indicating a high degree of conjugation. nih.gov

n → π Interactions:* Delocalization of electron density from a nitrogen lone pair (a non-bonding orbital, n) into an adjacent π*-antibonding orbital of the pyrazole ring. This type of interaction contributes significantly to the electronic structure and stability of the heterocyclic ring.

n → σ Interactions:* The delocalization of a lone pair into an adjacent σ*-antibonding orbital. These interactions, while often weaker than π-system delocalizations, play a role in defining the conformational preferences and electronic landscape of the molecule.

For this compound, NBO analysis would likely reveal strong hyperconjugative interactions between the pyrazole core and the two 4-bromophenyl substituents. The delocalization of π-electrons across the entire molecular framework leads to a stabilized electronic system. The bromine atoms, being electronegative, would also influence the charge distribution across the molecule, which can be quantified by the NBO-derived natural population analysis (NPA) charges on each atom.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C15-C17) | π(C18-C19) | 22.11 | Intramolecular hyperconjugation (π → π) |

| π(C18-C19) | π(C14-C16) | 21.34 | Intramolecular hyperconjugation (π → π) |

| π(C14-C16) | π(C15-C17) | 20.89 | Intramolecular hyperconjugation (π → π) |

| LP(1) N12 | π(C1-C11) | 61.25 | Lone pair delocalization (n → π) |

| LP(1) N13 | π(C1-C11) | 37.87 | Lone pair delocalization (n → π) |

Note: The data in Table 2 is from a study on a specific pyrazole derivative and serves as a representative example of the types of interactions and energy magnitudes observed in such systems. The atom numbering is specific to the studied molecule. nih.gov

Vi. Photophysical Properties and Advanced Materials Applications

Solvatochromism and Photoluminescence Studies

Detailed experimental data regarding the solvatochromism, photoluminescence, quantum yield, and dipole moments specifically for 3,5-bis(4-bromophenyl)-1H-pyrazole are not extensively available in the public domain. However, analysis of closely related pyrazole (B372694) and pyrazoline derivatives provides a framework for understanding its expected properties. For instance, studies on compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveal significant solvatochromic shifts, indicating a change in the electronic distribution upon excitation, which is a common feature in such chromophores.

While specific spectral data for this compound is not provided in the search results, pyrazoline derivatives are known to exhibit absorption maxima typically below 400 nm. This characteristic is advantageous for applications in charge transport materials as it prevents interference with the absorption of donor materials in the visible to near-infrared regions. The emission spectra of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been recorded, with an emission peak noted at 356 nm in a polar solvent like DMSO nih.gov. The absorption and emission characteristics are influenced by the electronic nature of the substituents and the polarity of the solvent.

For the related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the quantum yield has been observed to vary significantly with the solvent, ranging from 0.01 to 0.25 nih.gov. Similarly, its extinction coefficients were found to be in the range of 1.88×10⁴ to 3.53×10⁴ L·mol⁻¹·cm⁻¹ nih.gov. It is anticipated that this compound would also exhibit solvent-dependent quantum yields and high extinction coefficients, which are desirable properties for fluorescent materials.

| Property | Solvent | Value |

| Quantum Yield | Various Solvents | 0.01 - 0.25 |

| Extinction Coefficient (ε) | Various Solvents | 1.88×10⁴ - 3.53×10⁴ L·mol⁻¹·cm⁻¹ |

| Table based on data for the related compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov. |

The change in dipole moment between the ground and excited states is a key factor in understanding the solvatochromic behavior of a molecule. For 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the ratio of the excited-state dipole moment to the ground-state dipole moment has been calculated using solvatochromic shift methods nih.gov. This analysis helps in quantifying the extent of charge redistribution upon photoexcitation. A significant change in dipole moment suggests a substantial intramolecular charge transfer (ICT) character in the excited state.

Development of Fluorescent Dyes and Optoelectronic Materials

Pyrazoline-based compounds are recognized for their potential in developing new fluorescent dyes and materials for optoelectronic applications due to their favorable photophysical properties and their role in charge transfer processes.

While direct application of this compound in OLEDs is not documented in the provided search results, pyrazoline derivatives are considered promising candidates for use in such devices. Their intense green emission in both solution and solid state, coupled with good redox behavior, makes them suitable as charge transport materials in organic electronic devices. The HOMO energy levels of pyrazolines, typically around -4.8 to -5.2 eV, are compatible with common electrode materials like ITO/PEDOT:PSS, facilitating efficient hole injection.

The investigation of intramolecular charge transfer (ICT) is crucial for the application of pyrazoline derivatives in optoelectronics. In the pyrazoline system, a key aspect is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer pathway. The efficiency of this charge transfer is highly dependent on the nature of the donor and acceptor groups attached to the pyrazoline ring. Electron-donating groups generally enhance the charge transfer efficiency. Theoretical studies, such as those using Density Functional Theory (DFT), provide insights into the structure-property relationships by calculating the frontier molecular orbital (FMO) distributions, which helps in understanding and predicting the charge transfer characteristics of these materials.

Catalytic Applications (e.g., heterogeneous catalysts)

The pyrazole framework is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These complexes often exhibit significant catalytic activity. The compound this compound, with its two nitrogen atoms in the heterocyclic ring, can act as a bidentate ligand, coordinating to metal centers to form catalytically active sites.

Research into pyrazole derivatives has demonstrated their utility in various catalytic transformations. For instance, copper-catalyzed N-arylation reactions, which are crucial for forming carbon-nitrogen bonds, have successfully employed pyrazole-based ligands. researchgate.net These ligands facilitate the coupling of aryl halides with nitrogen-containing heterocycles. researchgate.net The presence of the two bromophenyl groups on the this compound molecule offers sites for further functionalization, potentially allowing for the tuning of the catalyst's electronic and steric properties to enhance its reactivity and selectivity.

Furthermore, pyrazole-containing ligands have been instrumental in the design of bimetallic and polynuclear complexes. researchgate.netrsc.org These complex structures can facilitate cooperative catalytic effects, where multiple metal centers work in concert to promote a chemical reaction. The synthesis of asymmetric imine ligands from pyrazole precursors highlights the potential for developing catalysts for stereoselective synthesis. rsc.org

The development of heterogeneous catalysts is an area of significant interest, and pyrazole derivatives are being explored for this purpose. A novel approach involves the immobilization of copper on a modified layered double hydroxide, creating a nano-catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov This demonstrates the potential for anchoring pyrazole-based catalytic species onto solid supports, which simplifies catalyst recovery and reuse, a key principle of green chemistry. nih.gov While direct studies on the heterogeneous catalytic applications of this compound are not extensively documented, its structure suggests it could be a valuable component in designing such systems.

Table 1: Examples of Catalytic Systems Utilizing Pyrazole Derivatives

| Catalyst/Ligand System | Catalytic Application | Reference |

| Copper-diamine complexes with pyrazole ligands | N-arylation of pyrroles, pyrazoles, indazoles, etc. | researchgate.net |

| Pyrazole-bridged bimetallic complexes (Ni, Zn, Pd) | Potential for cooperative catalysis | researchgate.net |

| LDH@PTRMS@DCMBA@CuI nano-catalyst | Synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives | nih.gov |

| 4-Phenyl-1H-pyrazole based imine ligands | Generation of mixed metal polynuclear complexes | rsc.org |

Sensor Development Research

The ability of the pyrazole moiety to selectively bind with metal ions makes it an excellent candidate for the development of chemical sensors. nih.gov Research has shown that pyrazole derivatives can act as effective chemosensors, particularly for the detection of environmentally and biologically important cations. nih.gov

The fundamental principle behind pyrazole-based sensors often involves a change in their photophysical properties, such as fluorescence, upon coordination with a target analyte. nih.gov For example, pyrazole-based probes have been designed for the sensitive and selective detection of copper (Cu²⁺) and aluminum (Al³⁺) ions. nih.gov The pyrazole ring serves as a crucial coordination site, and its interaction with the metal ion can lead to a significant enhancement or quenching of its fluorescence signal. nih.gov

In the context of this compound, the nitrogen atoms of the pyrazole ring can act as a binding site for metal ions. The bromophenyl groups can influence the electronic properties of the pyrazole ring, potentially modulating the selectivity and sensitivity of the sensor. Furthermore, these groups offer handles for further chemical modification to create more complex and specific sensor molecules.

One notable example from the broader class of pyrazole derivatives is a probe for Cu²⁺ that also demonstrated the ability to subsequently detect cyanide (CN⁻) ions with a very low limit of detection. nih.gov This suggests the potential for developing "turn-on" or "turn-off" fluorescent sensors based on the this compound scaffold. The development of such sensors is critical for applications in environmental monitoring, medical diagnostics, and industrial process control.

Table 2: Examples of Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Principle of Detection | Limit of Detection (LOD) | Reference |

| Fused pyrazole probe | Cu²⁺ | No significant absorption changes noted | Not specified | nih.gov |

| Fused pyrazole-Cu²⁺ complex | Cyanide (CN⁻) | Not specified | 0.324 μM | nih.gov |

| Pyrazole-hydrazide probe | Al³⁺ | Fluorescence enhancement | 4.29 nM | nih.gov |

While specific sensor development research focusing solely on this compound is emerging, the established success of related pyrazole compounds provides a strong rationale for its investigation in this area.

Vii. Structure Property and Structure Function Relationships

Elucidation of Structural Features Influencing Electronic and Optical Properties

The electronic and optical properties of 3,5-diarylpyrazoles are intrinsically linked to their molecular geometry. The degree of planarity between the central pyrazole (B372694) ring and the flanking phenyl groups significantly influences the extent of π-conjugation, which in turn dictates the energy of the frontier molecular orbitals (HOMO and LUMO) and the characteristics of electronic transitions.

In the related compound, 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, X-ray crystallography reveals that the central pyrazoline ring adopts a flattened envelope conformation. nih.govnih.gov The dihedral angles between the pyrazole ring and the N- and C-bound phenyl rings are relatively small, indicating a high degree of conjugation. nih.govnih.gov However, the phenyl ring at the chiral carbon is nearly orthogonal to the pyrazole ring. nih.govnih.gov For 3,5-bis(4-bromophenyl)-1H-pyrazole, the aromatic nature of the pyrazole ring would favor a more planar conformation, enhancing conjugation. This extended π-system generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.

The introduction of substituents on the phenyl rings further modulates these properties. The bromine atoms at the para-position of the phenyl rings are electron-withdrawing groups. This electronic perturbation can influence intramolecular charge transfer (ICT) characteristics upon photoexcitation. In many pyrazole-based fluorescent dyes, the pyrazolate unit acts as an electron donor, while acceptor groups on the periphery facilitate ICT, which is often responsible for their strong fluorescence and large Stokes shifts. nih.gov Studies on related pyrazine (B50134) derivatives show that transitions can be of a π→π* nature, localized on either the pyrazine or pyrazole rings, or involve intraligand charge transfer. nih.gov

The photophysical properties of several 3,5-diaryl pyrazoline derivatives have been investigated, showing absorption maxima typically in the near-ultraviolet region and fluorescence emission that can be tuned by altering the substituents on the aryl rings. nih.gov

Table 1: Photophysical Properties of Selected Pyrazole Derivatives This table presents data for related pyrazole derivatives to illustrate general trends.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | ~280-320 | ~350-450 (two bands) | N/A | nih.gov |

| 2,5-di(1H-pyrazol-1-yl)pyrazine | ~280-320 | ~350-450 (one band) | N/A | nih.gov |

| Pyridine-pyrazolate boron complex (P3) | N/A | N/A | 0.71 | nih.gov |

| Pyridine-pyrazolate boron complex (P6) | N/A | N/A | 0.71 | nih.gov |

| Pyrazoline Oxadiazole Derivative | N/A | 410-450 | up to 0.69 | researchgate.net |

Investigation of Substituent Effects on Pyrazole Ring Reactivity and Tautomerism

Substituents on the pyrazole ring and its aryl appendages play a critical role in defining the molecule's reactivity and tautomeric equilibrium. The two bromine atoms in this compound act as electron-withdrawing groups (EWGs), which decreases the electron density on the attached phenyl rings and, by extension, influences the pyrazole core. This can affect the pKa of the pyrazole N-H proton and the susceptibility of the ring to electrophilic or nucleophilic attack. For instance, in phenylazopyrazole photoswitches, the presence of EWGs was found to alter the photostationary state distribution upon irradiation. nih.gov

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. researchgate.netnih.gov This results in an equilibrium between two tautomeric forms. The relative stability of these tautomers can be influenced by the electronic nature of the substituents at the C3 and C5 positions. researchgate.net Research on 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles indicated that the more stable tautomers are those with electron-donating aryl groups at C5 and electron-withdrawing aryl groups at C3. researchgate.net For this compound, since both substituents are identical, the two principal tautomers would be degenerate in a symmetric environment. However, solvent effects and solid-state packing can favor one form over the other. nih.govmdpi.com DFT calculations are a powerful tool for justifying the predominance of one tautomer over another based on their relative energies. researchgate.net

The bromine atoms also introduce sites for further chemical modification. They can serve as handles for cross-coupling reactions, allowing for the synthesis of more complex derivatives with tailored properties. Furthermore, the presence of bromine can lead to enhanced photostability in some systems, as seen in pyrazine derivatives where the photodegradation pathway involving bromide loss is contrasted with the greater stability of the non-brominated analogue. nih.gov

Correlation of Molecular Descriptors with Advanced Material Performance (e.g., luminescence efficiency)

The performance of pyrazole derivatives in advanced materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes, is directly correlated with specific molecular descriptors. Luminescence efficiency, quantified by the fluorescence quantum yield (ΦF), is a critical parameter that is highly sensitive to molecular structure.

High quantum yields are often achieved in molecules with rigid, planar structures that minimize non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing). The structural rigidity reduces energy loss through molecular motion. For pyrazole derivatives, high quantum yields have been reported, with values reaching up to 0.71 in certain boron complexes. nih.govresearchgate.net

Table 2: Correlation of Substituent Type with Luminescence Properties in Pyrazole Derivatives

| Compound Class | Substituent Type | Effect on Luminescence | Observed Property | Reference |

|---|---|---|---|---|

| Pyridine-pyrazolate Boron Complexes | Electron-donating (–OMe) | Enhances emission | Significant red-shift in emission, high quantum yield (0.71) | nih.gov |

| Pyridine-pyrazolate Boron Complexes | Extended π-conjugation (naphthyl) | Induces dual emission | Formation of a Twisted Intramolecular Charge Transfer (TICT) state | nih.gov |

| Benzothiazoyl pyrazoline compounds | Varies (benzothiazoyl group) | Induces strong fluorescence | Emission in the blue region (440-460 nm) | researchgate.net |

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | Bromine (heavy atom) | Influences excited state decay | Bi-exponential decay, suggesting multiple emissive states | nih.gov |

Computational Approaches to Predict Structure-Function Correlations

Computational chemistry provides indispensable tools for predicting and understanding the structure-function correlations in molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods used for this purpose.

DFT for Ground-State Properties: DFT calculations are routinely employed to determine the optimized molecular geometry, which is the foundational step for predicting other properties. These calculations can predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity and conformation of the molecule. nih.gov Furthermore, DFT is used to calculate key electronic descriptors such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net Natural Bond Orbital (NBO) analysis, often performed as a post-DFT calculation, reveals details about charge distribution, hyper-conjugative interactions, and the delocalization of electron density within the molecule, which helps in understanding the electronic communication between the pyrazole core and the bromophenyl substituents. researchgate.netnih.gov

TD-DFT for Excited-State Properties: To understand the optical properties, TD-DFT calculations are used to simulate the UV-Vis absorption spectra by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. nih.gov This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and to assess the degree of charge-transfer character. nih.gov

Predicting Reactivity and Tautomerism: Computational methods are also vital for studying reactivity and tautomeric equilibria. DFT calculations can determine the relative energies of different tautomers, thereby predicting which form is more stable in the gas phase or in different solvent environments (using solvation models). researchgate.netmdpi.com For instance, calculations have shown that for 5,7-dinitro-1H-benzotriazole, the 1H-5,7-tautomer is significantly more stable than other isomers. mdpi.com Activation barriers for various reaction pathways can also be calculated, providing a theoretical basis for understanding thermal stability and decomposition mechanisms. mdpi.com

Table 3: Application of Computational Methods to Pyrazole Derivatives

| Computational Method | Predicted Property | Application/Insight | Reference |

|---|---|---|---|

| DFT (B3LYP) | Tautomer stability | Justified the predominance of specific tautomers in diarylpyrazoles. | researchgate.net |

| TD-DFT | UV-Vis absorption spectra | Assigned absorption bands to π→π* and intraligand charge transfer transitions. | nih.gov |

| DFT | HOMO/LUMO energies | Analyzed chemical activity and electronic properties. | researchgate.net |

| NBO Analysis | Electronic structure | Revealed charge delocalization and contributions of lone pairs to bonding. | nih.gov |

| MP2 | Molecular geometry, MEPs, NLO | Investigated molecular structure and predicted nonlinear optical features. | dergipark.org.tr |

Q & A

Q. What are the optimal synthetic routes for 3,5-bis(4-bromophenyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step protocol starting with brominated phenyl precursors. A common method includes cyclocondensation of 4-bromophenyl hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, highlights the use of controlled temperatures (70–90°C) and polar aprotic solvents like DMF to achieve yields >75%. Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H NMR : The pyrazole proton (NH) appears as a singlet near δ 10–12 ppm, while aromatic protons from bromophenyl groups resonate as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting para-substitution patterns .

- 13C NMR : The pyrazole carbons (C3 and C5) appear at ~145–150 ppm, with quaternary carbons adjacent to bromine at ~120–125 ppm .

- IR : Stretching vibrations for C-Br bonds occur at 550–650 cm⁻¹, and NH bands appear at ~3200 cm⁻¹ .

- MS : Molecular ion peaks [M+H]+ should match the molecular weight (e.g., m/z ~427 for C15H10Br2N2), with fragmentation patterns confirming bromine loss .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 200°C. Store under inert conditions (argon) at −20°C to prevent bromine displacement or oxidation of the pyrazole NH group .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction reveals dihedral angles between bromophenyl rings (66–77°) and torsional strain in the pyrazole core. For example, shows C–H···π interactions (2.58–2.92 Å) stabilize the crystal lattice, while Flack parameters (<0.01) confirm enantiopurity. Computational geometry optimization (DFT/B3LYP) can validate experimental bond lengths (e.g., C–Br = 1.89 Å) and angles .

Q. How can researchers reconcile discrepancies in reported bioactivity data for pyrazole derivatives?

Contradictions in bioactivity (e.g., anti-inflammatory vs. null effects) may arise from assay conditions or substituent positioning. For instance, notes that para-bromine substituents enhance COX-2 binding via hydrophobic interactions, whereas meta-substitution reduces activity. Validate using orthogonal assays (e.g., ELISA for COX-2 inhibition and SPR for binding kinetics) and control for solvent effects (DMSO >1% may artifactually suppress activity) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated pyrazoles?

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) to map bromine’s role in hydrophobic pocket interactions .

- QSAR Modeling : Use Hammett constants (σpara = +0.23 for Br) to correlate electronic effects with bioactivity. A meta-study in shows σ values >0.3 reduce potency due to steric clashes.

- Comparative Crystallography : Overlay structures with active/inactive analogs to identify critical bond distances (e.g., Br···O <3.5 Å for hydrogen bonding) .

Q. How can researchers address challenges in characterizing weak intermolecular interactions in pyrazole crystals?

High-resolution XRD (λ = 0.710 Å) and Hirshfeld surface analysis quantify interactions like C–H···Br (2.8–3.1 Å) and π-stacking (3.4 Å interplanar distance). reports these interactions contribute >15% to lattice energy. Pair distribution function (PDF) analysis can further resolve amorphous-phase interactions .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in pyrazole synthesis?

- Moisture Control : Use anhydrous solvents and Schlenk lines to prevent hydrolysis of intermediates.

- Catalyst Screening : Test Pd(OAc)2 vs. CuI for Suzuki-Miyaura cross-coupling steps; shows Pd yields >90% vs. Cu’s 60%.

- Reaction Monitoring : Use TLC (Rf = 0.4 in 3:1 hexane:EtOAc) or inline IR to detect cyclization endpoints .

Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration.

- ATP-Competition Assays : Measure IC50 shifts with increasing ATP (1–10 mM). notes Ki values <1 µM suggest strong ATP-site binding.

- Cellular Validation : Pair with Western blotting for phosphorylation targets (e.g., p-ERK) .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (~4.2), aqueous solubility (logS = −5.1), and CYP450 inhibition.

- MD Simulations : GROMACS for 100-ns trajectories to assess membrane permeability (PMF analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.